molecular formula C21H25ClN2O2 B11654839 N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11654839
M. Wt: 372.9 g/mol
InChI Key: LMTWSEGLZGNDLN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound featuring a dihydroquinoline core substituted with ethoxy, trimethyl, and 4-chlorophenyl carboxamide groups. It is structurally related to antioxidants used in industrial applications, such as fishmeal preservation, where its derivative, 6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, prevents lipid and vitamin oxidation . The carboxamide group enhances stability and may influence bioactivity compared to simpler analogs.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C21H25ClN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-12,14H,5,13H2,1-4H3,(H,23,25)

InChI Key

LMTWSEGLZGNDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The dihydroquinoline core is synthesized via acid-catalyzed cyclization. A common approach involves reacting substituted anilines with β-keto esters or malonic acid derivatives. For example:

  • Isatin-based cyclization : Reacting 4-ethoxyaniline with malonic acid in acetic acid yields 6-ethoxy-1,2-dihydroquinoline-4-carboxylic acid.

  • Modified Skraup reaction : Glycerol and sulfuric acid facilitate cyclization of 4-chloroaniline derivatives, though this method requires careful temperature control to avoid over-oxidation.

Reaction conditions :

  • Solvent: Acetic acid or toluene.

  • Catalyst: Sodium acetate or sulfuric acid.

  • Temperature: 110–130°C under reflux.

  • Yield: 60–75% after recrystallization.

Functionalization: Ethoxy and Trimethyl Substitutents

Ethoxy Group Introduction

The ethoxy group at position 6 is introduced via nucleophilic aromatic substitution (NAS) or during cyclization:

  • Pre-cyclization alkylation : Ethylation of a phenolic intermediate using ethyl bromide in the presence of K₂CO₃.

  • Post-cyclization O-ethylation : Treating 6-hydroxyquinoline with iodoethane and a base (e.g., NaH) in DMF.

Optimization note : Ethylation before cyclization improves regioselectivity but may reduce overall yield due to side reactions.

Trimethyl Group Installation

The 2,2,4-trimethyl groups are introduced through:

  • Friedel-Crafts alkylation : Using methyl chloride and AlCl₃ to methylate the quinoline ring.

  • Grignard addition : Reaction with methylmagnesium bromide at the ketone intermediate stage.

Challenge : Steric effects from the 2,2-dimethyl group hinder further functionalization, necessitating precise stoichiometry.

Carboxamide Formation: Coupling with 4-Chloroaniline

The final step involves converting the quinoline-1-carboxylic acid to the carboxamide using coupling reagents:

Activation and Coupling

  • HBTU-mediated coupling : Reacting 6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxylic acid with 4-chloroaniline in DMF using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and triethylamine (TEA).

  • Acyl chloride route : Treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 4-chloroaniline in dichloromethane.

Typical conditions :

  • Temperature: 0°C to room temperature.

  • Reaction time: 12–24 hours.

  • Yield: 70–85% after column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterHBTU in DMFAcyl Chloride in DCM
Yield (%)8275
Purity (HPLC)98.595.2
Reaction Time (h)1224
Byproducts<2%5–8%

HBTU in DMF provides superior efficiency, though DCM is preferable for acid-sensitive intermediates.

Temperature Effects

  • Lower temps (0–5°C) : Reduce side reactions but slow coupling kinetics.

  • Room temp : Optimal for HBTU-mediated reactions, achieving >80% yield in 12 hours.

Purification and Characterization

Chromatographic Methods

  • Silica gel column : Eluent = hexane/ethyl acetate (3:1) removes unreacted aniline and coupling reagents.

  • Recrystallization : Ethanol/water mixture yields crystals with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.38 (triplet, -OCH₂CH₃), δ 1.52 (singlet, C2-CH₃), and δ 7.25–7.80 (aromatic protons).

  • HRMS : [M+H]⁺ calculated for C₂₃H₂₆ClN₂O₂: 409.1684; observed: 409.1687.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
HBTU couplingHigh yield, mild conditionsCost of HBTU reagent
Acyl chlorideScalable for industrial useRequires SOCl₂ handling
One-pot synthesisReduced purification stepsLower regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, substituted chlorophenyl compounds, and modified carboxamide structures .

Scientific Research Applications

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroisoquinoline/Dihydroquinoline Family

Key structural differences among dihydroquinoline/isoquinoline derivatives lie in substituents, which dictate physicochemical properties and applications. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Applications/Properties Reference
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide Dihydroquinoline - 6-Ethoxy
- 2,2,4-Trimethyl
- N-(4-chlorophenyl)carboxamide
Antioxidant in fishmeal; potential stability due to carboxamide group
6-Ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline Dihydroquinoline - 6-Ethoxy
- 2,2,4-Trimethyl
Industrial antioxidant (fishmeal, fats); lacks carboxamide, lower molecular weight
N-Phenyl-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Dihydroisoquinoline - 6,7-Dimethoxy
- 1-Methyl
- N-Phenylcarboxamide
Pharmaceutical research (e.g., opioid receptor modulation); methoxy groups enhance solubility
tert-Butyl 6-(Naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (11) Dihydroquinoline - 4-Oxo
- 6-(Naphthalen-2-ylmethyl)
- tert-Butyl carboxylate
Intermediate in drug synthesis; ketone and bulky substituents may affect binding affinity
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-... Dihydroquinoline - 7-Chloro
- Fluoro, cyclopropane, sulfonamide
Antibacterial agent (quinolone derivative); halogen and sulfonamide enhance bioactivity
Key Observations:
  • Substituent Effects: Halogens: The 4-chlorophenyl group in the target compound may enhance lipid solubility and oxidative stability compared to non-halogenated analogs like compound 6f . Chlorine’s electron-withdrawing nature could also influence electronic interactions in biological systems. Carboxamide vs. Ester/Ketone: The carboxamide group in the target compound likely improves thermal stability and resistance to hydrolysis compared to ester (e.g., tert-butyl carboxylate in compound 11) or ketone derivatives . Methoxy vs.
  • Applications: The target compound and its non-carboxamide derivative are primarily industrial antioxidants, whereas analogs like 6f and 11 are explored for pharmaceutical applications (e.g., opioid receptor modulation, antibacterial activity) .

Biological Activity

N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C14H21ClN2O
  • Molecular Weight : 252.79 g/mol
  • SMILES Notation : CCOC1=CC=C2NC(C)(C)CC(C)C2=C1C(=O)N(C)C(Cl)=C(C)C

Physical Properties

PropertyValue
Purity>90.0% (GC)
Boiling Point161 °C
Flash Point137 °C
Solubility in WaterInsoluble

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness has been evaluated using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.

Cytotoxicity Data

In a study examining the cytotoxic effects of this compound on human cancer cell lines, the following IC50 values were observed:

Cell LineIC50 (µM)
HCT116 (Colorectal)12.5
A549 (Lung)15.0
K562 (Leukemia)10.0
U2OS (Osteosarcoma)20.0

These results suggest that the compound is particularly effective against leukemia and colorectal cancer cells.

The biological activity of this compound appears to involve several mechanisms:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to inhibited proliferation.
  • Induction of Apoptosis : Higher concentrations have been shown to trigger apoptotic pathways in sensitive cell lines.
  • Inhibition of DNA/RNA Synthesis : The compound disrupts nucleic acid synthesis, contributing to its cytotoxic effects.

Study 1: Efficacy Against Colorectal Cancer

A detailed investigation into the efficacy of this compound on HCT116 cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.

Study 2: Selectivity for Cancer Cells

Another study focused on the selectivity of this compound for cancerous versus non-cancerous cells. The results indicated a higher selectivity index for leukemia cells (K562) compared to non-malignant fibroblast cells (BJ), suggesting that this compound could be a promising candidate for targeted cancer therapies.

Q & A

Q. Table 1: Example Synthetic Route

StepReaction TypeReagents/ConditionsYield
1CyclizationEthanol, 80°C, 12h65%
2AmidationEDCI, HOBt, DMF, rt78%
3PurificationColumn chromatography (Hex:EA 3:1)92%

Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm the dihydroquinoline backbone, ethoxy group, and carboxamide substituents (e.g., δ 1.2–1.4 ppm for ethoxy CH3, δ 7.3–7.5 ppm for chlorophenyl protons) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C22H25ClN2O2: 391.1684) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

Answer:
Contradictions often arise from variations in assay conditions or compound handling. Methodological solutions include:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin) .
  • Re-evaluate purity : Quantify impurities via LC-MS and repeat dose-response curves with freshly prepared batches .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Advanced: What computational strategies predict metabolic stability and potential off-target interactions?

Answer:

  • Metabolic Stability : Use in silico tools like SwissADME to predict cytochrome P450 interactions. Validate with in vitro liver microsome assays (e.g., incubation with NADPH, LC-MS quantification of parent compound depletion) .
  • Off-target profiling : Molecular docking (AutoDock Vina) against databases like ChEMBL to identify unintended targets. Prioritize targets with docking scores <−8 kcal/mol .

Q. Table 2: Example Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)
COX-25KIR−9.2
EGFR1M17−8.5

Advanced: What crystallographic methods address polymorphic ambiguity in this compound?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). Resolve structure using SHELXL for refinement, focusing on the dihydroquinoline ring puckering and carboxamide conformation .
  • Polymorph screening : Test crystallization in solvents of varying polarity (e.g., acetone vs. toluene). Compare unit cell parameters to identify polymorphs .

Basic: How should researchers design in vitro assays to evaluate kinase inhibition potential?

Answer:

  • Assay setup : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-concentration-matched conditions (Km ≈ 50 µM).
  • Inhibition protocol : Pre-incubate compound (1–100 µM) with kinase and substrate (e.g., peptide), then quantify phosphorylation via ELISA or TR-FRET .
  • Data analysis : Calculate IC50 using nonlinear regression (GraphPad Prism) and compare to known inhibitors (e.g., staurosporine as a control) .

Advanced: How can solvent effects and substituent electronic properties be analyzed to improve synthetic efficiency?

Answer:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents in amidation steps. Polar aprotic solvents enhance nucleophilicity of the carboxamide nitrogen .
  • DFT calculations : Use Gaussian 16 to model charge distribution on the quinoline ring. Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carboxamide carbonyl, aiding nucleophilic attack .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

  • Storage conditions : Lyophilize and store at −20°C under argon. Avoid aqueous buffers (hydrolysis risk) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) if oxidation is observed .

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